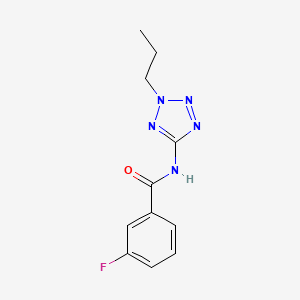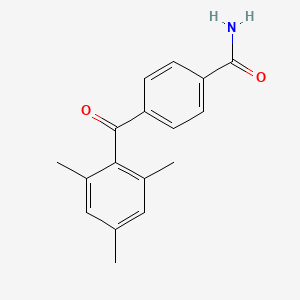
4-(mesitylcarbonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Mesitylcarbonyl)benzamide, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMB is a white crystalline powder that is synthesized through a multi-step process involving the reaction of mesityl chloride and benzamide.
Wirkmechanismus
The mechanism of action of 4-(mesitylcarbonyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-(mesitylcarbonyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, 4-(mesitylcarbonyl)benzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
4-(mesitylcarbonyl)benzamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 4-(mesitylcarbonyl)benzamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to various stimuli. In addition, 4-(mesitylcarbonyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent. However, the effects of 4-(mesitylcarbonyl)benzamide on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
4-(mesitylcarbonyl)benzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be purified through recrystallization. In addition, 4-(mesitylcarbonyl)benzamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, there are also limitations to the use of 4-(mesitylcarbonyl)benzamide in lab experiments. For example, the mechanism of action of 4-(mesitylcarbonyl)benzamide is not fully understood, which makes it difficult to design experiments to test its effects. In addition, the effects of 4-(mesitylcarbonyl)benzamide on normal cells and tissues are not well understood, which raises concerns about its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 4-(mesitylcarbonyl)benzamide. One area of research is the development of 4-(mesitylcarbonyl)benzamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the mechanism of action of 4-(mesitylcarbonyl)benzamide, which could lead to the development of new drugs that target specific enzymes and signaling pathways. In addition, further research is needed to determine the safety and efficacy of 4-(mesitylcarbonyl)benzamide in vivo, which could pave the way for clinical trials in humans.
Synthesemethoden
The synthesis of 4-(mesitylcarbonyl)benzamide involves the reaction of mesityl chloride and benzamide in the presence of a base catalyst. This reaction leads to the formation of 4-(mesitylcarbonyl)benzamide, which is then purified through recrystallization. The synthesis of 4-(mesitylcarbonyl)benzamide is a multi-step process that requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(mesitylcarbonyl)benzamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most notable applications of 4-(mesitylcarbonyl)benzamide is in the development of new drugs. 4-(mesitylcarbonyl)benzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. In addition, 4-(mesitylcarbonyl)benzamide has been used as a building block for the synthesis of other compounds, such as benzamides and amides, which have potential applications in drug discovery.
Eigenschaften
IUPAC Name |
4-(2,4,6-trimethylbenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-10-8-11(2)15(12(3)9-10)16(19)13-4-6-14(7-5-13)17(18)20/h4-9H,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOKPCYOMUUUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4,6-Trimethylbenzoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)
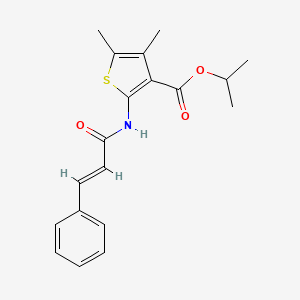
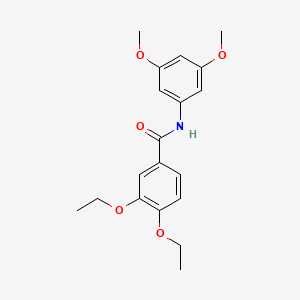
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)
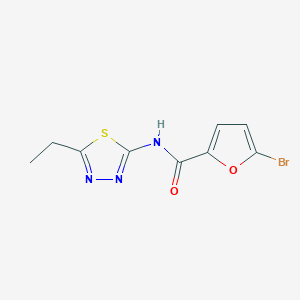
![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5722483.png)
![N-[4-(propionylamino)phenyl]-1-naphthamide](/img/structure/B5722489.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5722497.png)

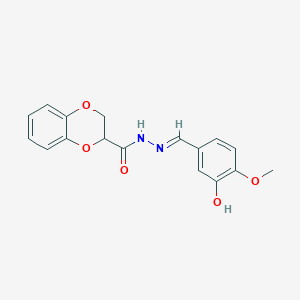
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)
